molecular formula C12H10ClNO2 B5865794 N-(3-chlorophenyl)-5-methylfuran-2-carboxamide

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B5865794
M. Wt: 235.66 g/mol
InChI Key: KZAJMZBVZKHCKK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 3-chlorophenyl group

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAJMZBVZKHCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 3-chloroaniline with 5-methylfuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Synthesis of 5-methylfuran-2-carboxylic acid chloride from 5-methylfuran-2-carboxylic acid using thionyl chloride or oxalyl chloride.

    Step 2: Reaction of 5-methylfuran-2-carboxylic acid chloride with 3-chloroaniline in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of N-(3-chlorophenyl)-5-methylfuran-2-amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-nitrobenzamide
  • N-(3-chlorophenyl)anthranilic acid
  • N-(3-chlorophenyl)-4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine-1-carboxamide

Uniqueness

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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